Cas no 2287272-65-3 (tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate)
tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6749153
- 2287272-65-3
- tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate
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- Inchi: 1S/C15H17N5O2/c1-15(2,3)22-14(21)19-8-11(9-19)20-13-6-10(7-16)4-5-12(13)17-18-20/h4-6,11H,8-9H2,1-3H3
- InChI Key: VNRNSMCBRNOKEZ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC(C1)N1C2C=C(C#N)C=CC=2N=N1)=O
Computed Properties
- Exact Mass: 299.13822480g/mol
- Monoisotopic Mass: 299.13822480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 488
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 84Ų
tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6749153-0.05g |
tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate |
2287272-65-3 | 0.05g |
$792.0 | 2023-05-26 | ||
| Enamine | EN300-6749153-0.1g |
tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate |
2287272-65-3 | 0.1g |
$829.0 | 2023-05-26 | ||
| Enamine | EN300-6749153-0.25g |
tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate |
2287272-65-3 | 0.25g |
$867.0 | 2023-05-26 | ||
| Enamine | EN300-6749153-0.5g |
tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate |
2287272-65-3 | 0.5g |
$905.0 | 2023-05-26 | ||
| Enamine | EN300-6749153-1.0g |
tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate |
2287272-65-3 | 1g |
$943.0 | 2023-05-26 | ||
| Enamine | EN300-6749153-2.5g |
tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate |
2287272-65-3 | 2.5g |
$1848.0 | 2023-05-26 | ||
| Enamine | EN300-6749153-5.0g |
tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate |
2287272-65-3 | 5g |
$2732.0 | 2023-05-26 | ||
| Enamine | EN300-6749153-10.0g |
tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate |
2287272-65-3 | 10g |
$4052.0 | 2023-05-26 |
tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate
Comprehensive Overview of tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate (CAS No. 2287272-65-3)
The compound tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate (CAS No. 2287272-65-3) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique azetidine and benzotriazole moieties, serves as a versatile intermediate in the synthesis of bioactive compounds. Its structural features, including the cyano group and the tert-butyl carboxylate protection, make it a valuable building block for drug discovery and development.
In recent years, the demand for heterocyclic compounds like tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate has surged due to their applications in designing kinase inhibitors and protease inhibitors. Researchers are particularly interested in its potential role in addressing drug-resistant infections and cancer therapeutics, topics that dominate current scientific discourse. The compound's CAS No. 2287272-65-3 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.
The synthesis of tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate involves multi-step organic reactions, often starting from commercially available azetidine derivatives. Key steps include N-alkylation and cyanation, which are optimized for high yield and purity. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to enhance stability during subsequent transformations. This synthetic approach aligns with the growing trend toward green chemistry and sustainable synthesis, as researchers seek eco-friendly alternatives to traditional methods.
From a pharmacological perspective, the benzotriazole core of this compound is known for its bioisosteric properties, enabling it to mimic other aromatic systems in drug-target interactions. This feature is critical in the development of small-molecule drugs, especially those targeting GPCRs and enzyme active sites. The cyano group further augments its binding affinity, making it a preferred choice for structure-activity relationship (SAR) studies.
In the context of AI-driven drug discovery, tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate has been featured in computational models predicting molecular docking and ADMET properties. These advancements address common user queries such as "How to improve drug solubility?" and "What are the best scaffolds for kinase inhibitors?". The compound's logP and hydrogen bonding capacity are frequently analyzed to optimize oral bioavailability, a hot topic in pharmaceutical forums.
Quality control of CAS No. 2287272-65-3 is paramount, with analytical techniques like HPLC, NMR, and mass spectrometry ensuring compliance with ICH guidelines. The compound's stability under various pH conditions and thermal stress is rigorously tested, catering to industrial standards. Such meticulous characterization resonates with the increasing emphasis on regulatory compliance and patient safety in the pharmaceutical industry.
Looking ahead, tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate is poised to play a pivotal role in precision medicine and personalized therapies. Its modular structure allows for facile derivatization, aligning with the demand for tailored therapeutics. As the scientific community continues to explore its potential, this compound remains a cornerstone in the quest for innovative treatments for neurodegenerative diseases and autoimmune disorders.
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